molecular formula C14H20N4O3S B12712447 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- CAS No. 115636-79-8

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)-

Cat. No.: B12712447
CAS No.: 115636-79-8
M. Wt: 324.40 g/mol
InChI Key: PVJUULXOCTVZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The benzimidazole core is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Attachment of the Morpholine Moiety: Finally, the sulfonamide derivative is reacted with 3-(4-morpholinyl)propylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-sulfonamide: Lacks the morpholine moiety, which may affect its solubility and bioavailability.

    N-(3-(4-Morpholinyl)propyl)-1H-benzimidazole: Lacks the sulfonamide group, which may reduce its ability to interact with certain molecular targets.

Uniqueness

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is unique due to the presence of both the sulfonamide group and the morpholine moiety. This combination enhances its chemical properties, making it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

115636-79-8

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C14H20N4O3S/c19-22(20,14-16-12-4-1-2-5-13(12)17-14)15-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,15H,3,6-11H2,(H,16,17)

InChI Key

PVJUULXOCTVZCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.